
Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized using the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions in ethanol . For example, a mixture of substituted aldehyde, ethyl acetoacetate, and urea in ethanol is treated with a few drops of concentrated hydrochloric acid and heated to reflux for several hours .
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones can be optimized using green chemistry approaches. One such method involves the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which allows for efficient and cost-effective production under solvent-free conditions .
化学反応の分析
Types of Reactions
Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine derivatives, while reduction can produce hydroxylated compounds.
科学的研究の応用
Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, the compound can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
類似化合物との比較
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also belongs to the dihydropyrimidinone class and exhibits similar biological activities.
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another related compound with a similar structure and biological properties.
Uniqueness
Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the NF-kB pathway and reduce apoptosis markers makes it particularly valuable in neuroprotective and anti-inflammatory research .
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
ethyl 1-ethyl-2-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-11-6-7(5-10-9(11)13)8(12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
IAPCSXQWRPRTAI-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=NC1=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


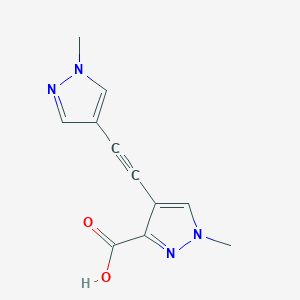

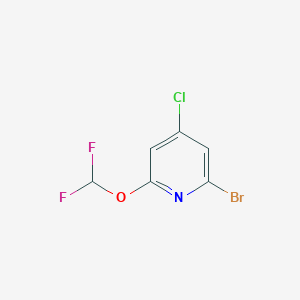
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)
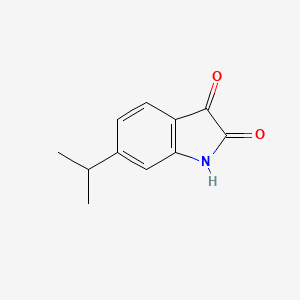

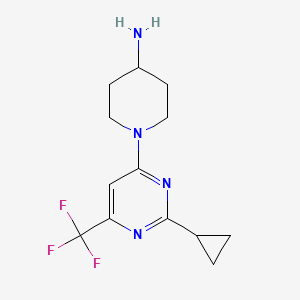

![Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15055135.png)
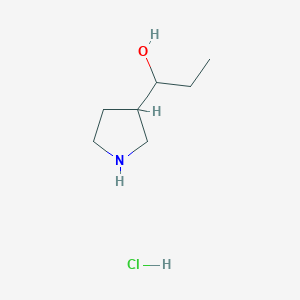
![N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide](/img/structure/B15055142.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055145.png)
![6-Azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B15055148.png)

